molecular formula C14H22O5 B8316718 Diethyl 2-allyl-2-(3-oxobutyl)malonate

Diethyl 2-allyl-2-(3-oxobutyl)malonate

Cat. No. B8316718
M. Wt: 270.32 g/mol
InChI Key: TYOZBBKPLIZOAL-UHFFFAOYSA-N
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Patent
US06867161B1

Procedure details

To an ethanol solution (10.4 ml) containing sodium hydride (0.049 g, 1.13 mmol, 55% in oil) were added diethyl allylmalonate (3.0 g, 15 mmol) and methyl vinyl ketone (1.39 g, 19.9 mmol). The reaction liquid was stirred at room temperature for 22 hours. After treatment and purification as in Referential Example 1, there was obtained 3.56 g of 5,5-dicarboethoxy-7-octen-2-on (yields: 88%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
0.049 g
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:4]=[CH2:5].[CH:17]([C:19]([CH3:21])=[O:20])=[CH2:18]>C(O)C>[C:12]([C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])([CH2:3][CH:4]=[CH2:5])[CH2:18][CH2:17][C:19](=[O:20])[CH3:21])([O:14][CH2:15][CH3:16])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C=C)C(C(=O)OCC)C(=O)OCC
Name
Quantity
1.39 g
Type
reactant
Smiles
C(=C)C(=O)C
Step Two
Name
Quantity
0.049 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10.4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
After treatment and purification as in Referential Example 1

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(=O)(OCC)C(CCC(C)=O)(CC=C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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